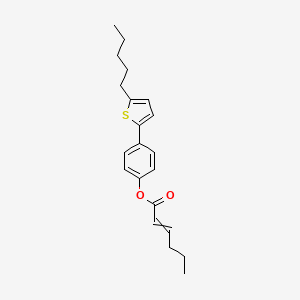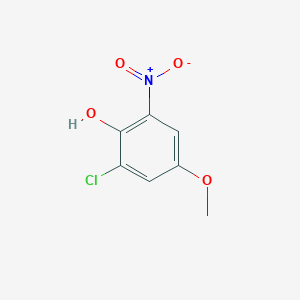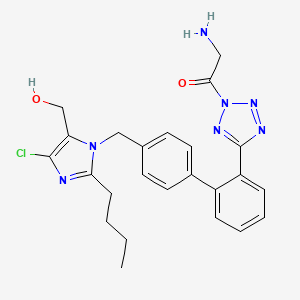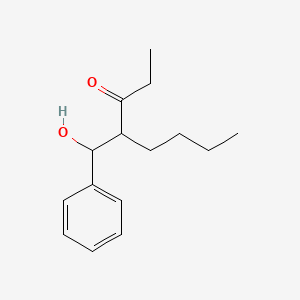![molecular formula C25H37NO B14247371 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol CAS No. 474379-69-6](/img/structure/B14247371.png)
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other materials prone to oxidation .
Preparation Methods
The synthesis of 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol typically involves a multi-step chemical process. One common method includes the condensation of phenol with 2,6-di-tert-butylphenol, followed by a reaction with dimethylamine . Industrial production methods often utilize Friedel-Crafts alkylation with isobutylene catalyzed by strong acids such as triflic acid or zeolites .
Chemical Reactions Analysis
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: It can undergo electrophilic substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant to stabilize various chemical formulations.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential in protecting biological tissues from oxidative damage.
Mechanism of Action
The primary mechanism by which 2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol exerts its effects is through its antioxidant activity. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting materials and biological tissues from oxidative damage . The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized by the compound’s phenolic structure.
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol is unique due to its specific structure, which provides enhanced steric hindrance and antioxidant properties. Similar compounds include:
Butylated hydroxytoluene (BHT): Another phenolic antioxidant used in food and industrial applications.
2,6-Di-tert-butyl-4-methylphenol: Known for its use as an antioxidant in various formulations.
These compounds share similar antioxidant properties but differ in their specific chemical structures and applications.
Properties
CAS No. |
474379-69-6 |
|---|---|
Molecular Formula |
C25H37NO |
Molecular Weight |
367.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[1-(dimethylamino)-3-phenylpropyl]phenol |
InChI |
InChI=1S/C25H37NO/c1-24(2,3)20-16-19(17-21(23(20)27)25(4,5)6)22(26(7)8)15-14-18-12-10-9-11-13-18/h9-13,16-17,22,27H,14-15H2,1-8H3 |
InChI Key |
XDIVPUKDRBEJFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(CCC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


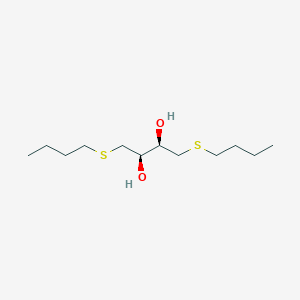
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
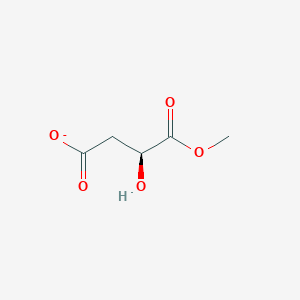

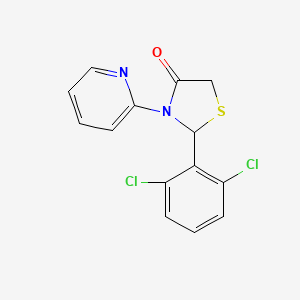
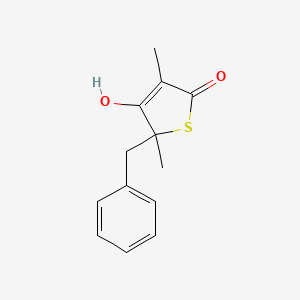
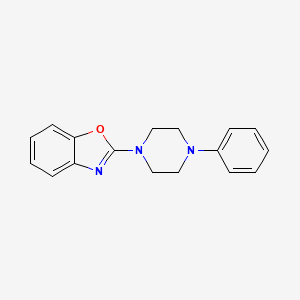
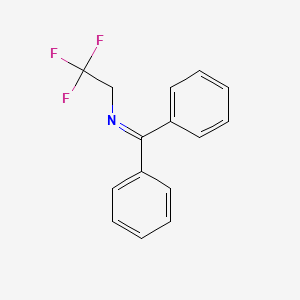
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)
